molecular formula C25H27NO2 B1140784 N-Desmethyl-4'-hydroxy Tamoxifen CAS No. 170171-12-7

N-Desmethyl-4'-hydroxy Tamoxifen

Cat. No.: B1140784
CAS No.: 170171-12-7
M. Wt: 373.5 g/mol
InChI Key: KLPBCGLMGLFHNY-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .


Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .


Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .

Scientific Research Applications

  • Role in Breast Cancer Treatment

    Endoxifen is an active metabolite of Tamoxifen, a drug widely used in endocrine therapy for estrogen receptor-positive breast cancer. It has been found that poor metabolizers of Tamoxifen may have worse clinical outcomes due to lower plasma levels of Endoxifen (Watanabe et al., 2015).

  • Metabolic Pathways and Interactions

    Endoxifen formation is catalyzed by CYP3A4-mediated N-demethylation and CYP2D6-mediated hydroxylation of Tamoxifen. The variability in the activity of these enzymes, due to genetic polymorphisms and drug interactions, can alter the balance of Tamoxifen effects in vivo (Stearns et al., 2003).

  • Clinical Pharmacogenetics

    Certain CYP2D6 genetic polymorphisms in patients can lead to lower Endoxifen concentrations, increasing the risk of disease recurrence in some studies of Tamoxifen adjuvant therapy for early breast cancer (Goetz et al., 2018).

  • Role in Drug Metabolism and Efficacy

    Endoxifen's potency and role in the therapeutic efficacy of Tamoxifen are highlighted in various studies. For instance, it has been found to be a potent inhibitor of estrogen-stimulated breast cancer cell proliferation (Lim et al., 2005).

  • Molecular Mechanisms and Effects

    Endoxifen's molecular mechanisms of action differ from other anti-estrogens and it induces changes in gene expression patterns related to breast cancer cell growth and progression (Hawse et al., 2013).

Mechanism of Action

Target of Action

N-Desmethyl-4’-hydroxy Tamoxifen, also known as endoxifen, is a major active metabolite of tamoxifen . Its primary targets are estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

Endoxifen acts as a potent estrogen receptor antagonist . It binds to the estrogen receptors, blocking the binding of estrogen, and thereby inhibiting the estrogen-stimulated growth of breast cancer cells . Additionally, endoxifen and its parent compound, N-desmethyl-tamoxifen, have been found to inhibit aromatase activity . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition leads to reduced estrogen synthesis .

Biochemical Pathways

The action of endoxifen affects several biochemical pathways. By antagonizing the estrogen receptors, it inhibits the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors . Furthermore, by inhibiting aromatase, it reduces the synthesis of estrogen, further suppressing the growth of estrogen-dependent breast cancer cells .

Pharmacokinetics

Tamoxifen is extensively metabolized in the body to form various compounds, including endoxifen . This biotransformation is primarily carried out by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . Endoxifen is present in high levels in both the plasma and tumor tissues .

Result of Action

The result of endoxifen’s action is the inhibition of the growth of breast cancer cells. By blocking the estrogen receptors and inhibiting aromatase, endoxifen effectively suppresses the growth of estrogen-dependent breast cancer cells . In addition, endoxifen has been found to induce caspase-dependent apoptosis in breast cancer cells, providing another mechanism for its antitumor effect .

Action Environment

The action of endoxifen can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of tamoxifen and hence the formation of endoxifen . Furthermore, genetic polymorphisms in the CYP2D6 enzyme can lead to variations in the metabolism of tamoxifen and the production of endoxifen, potentially affecting the efficacy of tamoxifen treatment .

Future Directions

The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

Biochemical Analysis

Biochemical Properties

N-Desmethyl-4’-hydroxy Tamoxifen plays a significant role in biochemical reactions, particularly in the inhibition of estrogen receptor activity. This compound interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where N-Desmethyl-4’-hydroxy Tamoxifen acts as an antagonist, preventing estrogen from binding and activating the receptor . Additionally, it has been shown to inhibit the activity of aromatase, an enzyme responsible for the synthesis of estrogen . This dual action of receptor antagonism and enzyme inhibition makes N-Desmethyl-4’-hydroxy Tamoxifen a potent anti-estrogenic agent.

Cellular Effects

N-Desmethyl-4’-hydroxy Tamoxifen exerts various effects on different types of cells and cellular processes. In breast cancer cells, it has been observed to inhibit cell proliferation by blocking estrogen receptor signaling pathways . This inhibition leads to a decrease in the expression of estrogen-responsive genes, which are crucial for cell growth and division. Furthermore, N-Desmethyl-4’-hydroxy Tamoxifen affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites . These changes in gene expression and metabolism contribute to the overall anti-proliferative effects of the compound.

Molecular Mechanism

The molecular mechanism of N-Desmethyl-4’-hydroxy Tamoxifen involves several key interactions at the molecular level. The compound binds to the estrogen receptor with high affinity, preventing estrogen from activating the receptor . This binding leads to the recruitment of co-repressors and the inhibition of estrogen-responsive gene transcription. Additionally, N-Desmethyl-4’-hydroxy Tamoxifen has been shown to induce apoptosis in breast cancer cells by activating caspases, a family of proteases involved in programmed cell death . This apoptotic effect further enhances its anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl-4’-hydroxy Tamoxifen have been studied over various time periods. The compound has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that continuous exposure to N-Desmethyl-4’-hydroxy Tamoxifen leads to sustained inhibition of cell proliferation and estrogen receptor activity . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of N-Desmethyl-4’-hydroxy Tamoxifen vary with different dosages in animal models. At lower doses, the compound effectively inhibits estrogen receptor activity and reduces tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as liver toxicity and changes in lipid metabolism, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

N-Desmethyl-4’-hydroxy Tamoxifen is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert tamoxifen into its active metabolites, including N-Desmethyl-4’-hydroxy Tamoxifen. The compound further undergoes phase II metabolism, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . The metabolic pathways of N-Desmethyl-4’-hydroxy Tamoxifen are crucial for its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of N-Desmethyl-4’-hydroxy Tamoxifen within cells and tissues are mediated by various transporters and binding proteins. Albumin is the predominant carrier for N-Desmethyl-4’-hydroxy Tamoxifen in human plasma, facilitating its distribution to different tissues . The compound is also actively transported into cells by specific transporters, ensuring its accumulation in target tissues . The distribution of N-Desmethyl-4’-hydroxy Tamoxifen is essential for its therapeutic action and effectiveness.

Subcellular Localization

N-Desmethyl-4’-hydroxy Tamoxifen exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with the estrogen receptor and modulates gene expression . Additionally, N-Desmethyl-4’-hydroxy Tamoxifen has been found to accumulate in the mitochondria, where it induces apoptosis by activating the caspase pathway . The subcellular localization of N-Desmethyl-4’-hydroxy Tamoxifen is crucial for its anti-cancer effects and therapeutic efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl-4'-hydroxy Tamoxifen involves the reduction of Tamoxifen to N-Desmethyl Tamoxifen, followed by the hydroxylation of N-Desmethyl Tamoxifen to form N-Desmethyl-4'-hydroxy Tamoxifen.", "Starting Materials": [ "Tamoxifen", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Tamoxifen is dissolved in methanol and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "Hydrochloric acid is added to the mixture to acidify it.", "The resulting precipitate is filtered and washed with water to obtain N-Desmethyl Tamoxifen.", "N-Desmethyl Tamoxifen is dissolved in acetic acid and hydrogen peroxide is added to the solution.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "Sodium hydroxide is added to the mixture to neutralize it.", "The resulting precipitate is filtered and washed with water to obtain N-Desmethyl-4'-hydroxy Tamoxifen." ] }

170171-12-7

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

InChI Key

KLPBCGLMGLFHNY-IZHYLOQSSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

synonyms

4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; 

Origin of Product

United States
Customer
Q & A

Q1: How does Endoxifen exert its anti-cancer effects?

A1: Endoxifen, a potent metabolite of Tamoxifen, exhibits a high binding affinity for estrogen receptors (ER), similar to 4-hydroxytamoxifen. [] This binding interaction effectively blocks estrogen from binding to its receptors in breast cancer cells. [] Consequently, Endoxifen inhibits estrogen-dependent cell proliferation, effectively suppressing the growth of estrogen receptor-positive (ER+) breast cancer cells. []

Q2: What is the connection between CYP2D6 genetic variations and Endoxifen's effectiveness?

A2: Research indicates that the enzyme CYP2D6 plays a crucial role in the formation of Endoxifen from Tamoxifen. [] Patients carrying specific genetic variations in the CYP2D6 gene, such as the CYP2D64 variant allele, demonstrate significantly reduced CYP2D6 enzyme activity. [, ] This reduced activity leads to lower Endoxifen plasma concentrations during Tamoxifen treatment. [] Consequently, these patients might experience a diminished response to Tamoxifen therapy. [, ] Conversely, the CYP2C1917 allele, associated with increased enzyme activity, was linked to better outcomes during Tamoxifen treatment. []

Q3: Can formalin-fixed and paraffin-embedded (FFPE) tissues be used to quantify Endoxifen and other Tamoxifen metabolites?

A3: Yes, a sensitive and specific analytical method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been developed to quantify Tamoxifen and its metabolites, including Endoxifen, in FFPE tissues. [] This method offers a valuable opportunity to retrospectively analyze archived tissue samples, providing insights into Tamoxifen metabolism and its correlation with treatment response. []

Q4: What are the future directions for research on Endoxifen and Tamoxifen therapy?

A5: Ongoing research focuses on exploring the relationship between Endoxifen and 4-hydroxytamoxifen serum concentrations and treatment outcomes. [] Investigating the potential of these metabolites as biomarkers for predicting Tamoxifen efficacy is crucial. [] Additionally, prospective clinical trials are necessary to validate the use of CYP2D6 genotyping in guiding personalized Tamoxifen therapy. [] Understanding the interplay between Endoxifen, other Tamoxifen metabolites, and patient genetics holds the key to optimizing breast cancer treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.